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Introduction

Centrosomal P4.1-associated protein (CPAP), also known as CENPJ, is a key regulator of
centriole duplication and length. Its proper function is critical for the formation of a bipolar
spindle during mitosis, ensuring genomic stability. Dysregulation of CPAP has been linked to
various diseases, including primary microcephaly, ciliopathies, and cancer. Post-translational
modifications (PTMs) are crucial for modulating the function of proteins, and identifying these
modifications on CPAP is essential for a comprehensive understanding of its regulatory
mechanisms and its role in disease. Mass spectrometry has emerged as a powerful tool for the
sensitive and specific identification and quantification of PTMs on proteins like CPAP.

This application note provides detailed protocols for the identification of phosphorylation,
ubiquitination, and acetylation of CPAP using mass spectrometry.

Experimental Protocols
General Workflow for PTM Analysis of CPAP

The overall workflow for identifying PTMs on CPAP involves several key steps, from sample
preparation to mass spectrometry analysis and data interpretation.
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Figure 1: General experimental workflow for CPAP PTM analysis.

Detailed Protocol: Identification of CPAP
Phosphorylation Sites

This protocol is adapted from methodologies used to identify phosphorylation sites on various
proteins and includes specific enrichment steps for phosphopeptides.

2.1. Cell Lysis and Protein Extraction
e Culture cells of interest (e.g., HEK293T, U20S) to ~80-90% confluency.
» Wash cells twice with ice-cold phosphate-buffered saline (PBS).

e Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and
phosphatase inhibitors.

 Incubate on ice for 30 minutes with occasional vortexing.
o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant containing the protein lysate.
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2.2. Immunoprecipitation of CPAP

Pre-clear the protein lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

Centrifuge and collect the supernatant.

Add a primary antibody specific to CPAP to the pre-cleared lysate and incubate overnight at
4°C with gentle rotation.

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

Wash the beads three times with lysis buffer and once with PBS.

2.3. In-Gel Digestion

e Resuspend the beads in SDS-PAGE loading buffer, boil for 5 minutes, and centrifuge.

o Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.

» Stain the gel with Coomassie Brilliant Blue and excise the band corresponding to the
molecular weight of CPAP.

» Destain the gel piece with a solution of 50% acetonitrile (ACN) in 50 mM ammonium
bicarbonate.

e Reduce the protein with dithiothreitol (DTT) and alkylate with iodoacetamide.

» Digest the protein overnight with trypsin at 37°C.

o Extract the peptides from the gel piece using ACN and formic acid.

2.4. Phosphopeptide Enrichment (using TiO2)

e Condition a TiO2 microspin column with ACN, followed by equilibration with a loading buffer
(e.g., 80% ACN, 5% trifluoroacetic acid).

o Load the tryptic peptide solution onto the column.
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e Wash the column with the loading buffer, followed by a wash with a more aqueous buffer
(e.g., 50% ACN, 0.1% TFA).

» Elute the phosphopeptides with an alkaline solution (e.g., 5% ammonium hydroxide).
» Acidify the eluted phosphopeptides with formic acid and desalt using a C18 StageTip.
2.5. LC-MS/MS Analysis

e Analyze the enriched phosphopeptides by nano-liquid chromatography coupled to a high-
resolution mass spectrometer (e.g., Orbitrap).

o Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions
for fragmentation.

2.6. Data Analysis

o Search the raw mass spectrometry data against a human protein database using a search
engine (e.g., MaxQuant, Mascot) with phosphorylation specified as a variable modification.

» Validate the identified phosphopeptides and localize the phosphorylation sites.

Protocol: Identification of CPAP Ubiquitination Sites
(General)

This protocol outlines the general steps for identifying ubiquitination sites on a protein of
interest, such as CPAP. A key step is the enrichment of peptides containing the di-glycine (K-¢-
GG) remnant of ubiquitin following tryptic digest.

3.1. Sample Preparation and Digestion

o Follow steps 2.1 to 2.3 for cell lysis, CPAP immunoprecipitation, and in-gel digestion.
3.2. Ubiquitin Remnant (K-e-GG) Peptide Enrichment

» Condition anti-K-e-GG antibody-conjugated beads with an appropriate buffer.

¢ Incubate the tryptic peptide solution with the antibody beads overnight at 4°C.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Wash the beads extensively to remove non-specifically bound peptides.

o Elute the K-e-GG containing peptides using a low pH solution (e.g., 0.15% trifluoroacetic
acid).

o Desalt the eluted peptides using a C18 StageTip.
3.3. LC-MS/MS and Data Analysis

o Follow steps 2.5 and 2.6 for LC-MS/MS analysis and data analysis, specifying the di-glycine
modification of lysine as a variable modification in the database search.

Protocol: Identification of CPAP Acetylation Sites
(General)

This protocol provides a general framework for identifying acetylation sites on a target protein
like CPAP.

4.1. Sample Preparation and Digestion
o Follow steps 2.1 to 2.3 for cell lysis, CPAP immunoprecipitation, and in-gel digestion.
4.2. Acetylated Peptide Enrichment

» Use an anti-acetyllysine antibody to enrich for acetylated peptides, following a similar
immunoprecipitation protocol as described in section 3.2.

4.3. LC-MS/MS and Data Analysis

» Follow steps 2.5 and 2.6 for LC-MS/MS analysis and data analysis, specifying acetylation of
lysine as a variable modification in the database search.

Data Presentation

Table 1: Identified Phosphorylation Sites on Human
CPAP
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Note: The asterisk indicates the phosphorylated residue in the identified peptide.

Signaling Pathway

The phosphorylation of CPAP by Polo-like kinase 2 (PLK2) is a critical event in the regulation of
centriole duplication during the G1/S phase of the cell cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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